molecular formula C21H20ClN3O4S B11406744 N-benzyl-5-chloro-2-(ethylsulfonyl)-N-(4-methoxyphenyl)pyrimidine-4-carboxamide

N-benzyl-5-chloro-2-(ethylsulfonyl)-N-(4-methoxyphenyl)pyrimidine-4-carboxamide

Cat. No.: B11406744
M. Wt: 445.9 g/mol
InChI Key: GWERYNSRNNVXES-UHFFFAOYSA-N
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Description

N-benzyl-5-chloro-2-(ethylsulfonyl)-N-(4-methoxyphenyl)pyrimidine-4-carboxamide is a synthetic organic compound that belongs to the pyrimidine class of chemicals Pyrimidines are heterocyclic aromatic organic compounds similar to pyridine This compound is characterized by its complex structure, which includes a benzyl group, a chloro substituent, an ethylsulfonyl group, and a methoxyphenyl group attached to a pyrimidine ring

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N-benzyl-5-chloro-2-(ethylsulfonyl)-N-(4-methoxyphenyl)pyrimidine-4-carboxamide typically involves multi-step organic reactions. A common synthetic route may include:

    Formation of the Pyrimidine Core: Starting with a suitable pyrimidine precursor, such as 2-chloropyrimidine, which undergoes nucleophilic substitution reactions.

    Introduction of the Benzyl Group: Benzylation of the pyrimidine core using benzyl halides in the presence of a base.

    Sulfonylation: Introduction of the ethylsulfonyl group using ethylsulfonyl chloride and a base.

    Methoxyphenyl Group Addition: Coupling of the 4-methoxyphenyl group through a suitable cross-coupling reaction, such as Suzuki or Heck coupling.

    Final Carboxamide Formation: Conversion of the intermediate to the final carboxamide form using appropriate reagents and conditions.

Industrial Production Methods

Industrial production of such compounds may involve optimization of the above synthetic routes to improve yield, purity, and cost-effectiveness. This often includes the use of continuous flow reactors, automated synthesis, and scalable purification techniques.

Chemical Reactions Analysis

Types of Reactions

    Oxidation: The compound may undergo oxidation reactions, particularly at the benzyl or methoxyphenyl groups.

    Reduction: Reduction reactions can occur at the carboxamide or sulfonyl groups.

    Substitution: Nucleophilic or electrophilic substitution reactions can take place at the chloro or pyrimidine ring positions.

Common Reagents and Conditions

    Oxidation: Reagents like potassium permanganate or chromium trioxide.

    Reduction: Reagents such as lithium aluminum hydride or hydrogen gas with a palladium catalyst.

    Substitution: Bases like sodium hydride or acids like hydrochloric acid, depending on the type of substitution.

Major Products

The major products of these reactions depend on the specific conditions and reagents used. For example, oxidation may yield benzaldehyde derivatives, while reduction may produce amine or alcohol derivatives.

Scientific Research Applications

    Chemistry: As a building block for more complex molecules.

    Biology: Potential use as a biochemical probe or inhibitor.

    Medicine: Exploration as a candidate for drug development, particularly in targeting specific enzymes or receptors.

    Industry: Use in the synthesis of advanced materials or as a catalyst in chemical reactions.

Mechanism of Action

The mechanism of action of this compound would depend on its specific application. In medicinal chemistry, it may interact with molecular targets such as enzymes, receptors, or nucleic acids. The pathways involved could include inhibition of enzyme activity, modulation of receptor signaling, or interference with DNA/RNA processes.

Comparison with Similar Compounds

Similar Compounds

  • N-benzyl-5-chloro-2-(methylsulfonyl)-N-(4-methoxyphenyl)pyrimidine-4-carboxamide
  • N-benzyl-5-chloro-2-(ethylsulfonyl)-N-(4-hydroxyphenyl)pyrimidine-4-carboxamide
  • N-benzyl-5-chloro-2-(ethylsulfonyl)-N-(4-methoxyphenyl)pyridine-4-carboxamide

Uniqueness

The uniqueness of N-benzyl-5-chloro-2-(ethylsulfonyl)-N-(4-methoxyphenyl)pyrimidine-4-carboxamide lies in its specific combination of functional groups, which may confer unique chemical reactivity and biological activity compared to similar compounds.

Properties

Molecular Formula

C21H20ClN3O4S

Molecular Weight

445.9 g/mol

IUPAC Name

N-benzyl-5-chloro-2-ethylsulfonyl-N-(4-methoxyphenyl)pyrimidine-4-carboxamide

InChI

InChI=1S/C21H20ClN3O4S/c1-3-30(27,28)21-23-13-18(22)19(24-21)20(26)25(14-15-7-5-4-6-8-15)16-9-11-17(29-2)12-10-16/h4-13H,3,14H2,1-2H3

InChI Key

GWERYNSRNNVXES-UHFFFAOYSA-N

Canonical SMILES

CCS(=O)(=O)C1=NC=C(C(=N1)C(=O)N(CC2=CC=CC=C2)C3=CC=C(C=C3)OC)Cl

Origin of Product

United States

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